molecular formula C7H9BrN2O2 B1376371 5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 878744-22-0

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1376371
CAS No.: 878744-22-0
M. Wt: 233.06 g/mol
InChI Key: XPUITOYPHIBAKN-UHFFFAOYSA-N
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Description

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester typically involves the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid methyl ester. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can help in maintaining consistent quality and yield, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug discovery.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the pyrazole ring towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is unique due to the presence of both a bromomethyl group and an ester group on the pyrazole ring. This dual functionality allows for diverse chemical transformations and applications in various fields. The compound’s reactivity and structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 5-(bromomethyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUITOYPHIBAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154379
Record name 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878744-22-0
Record name 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878744-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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